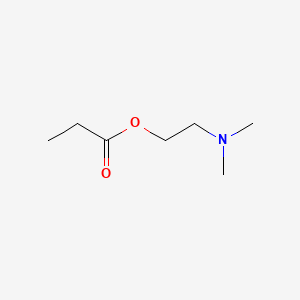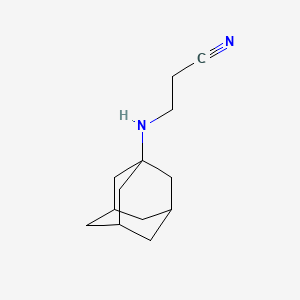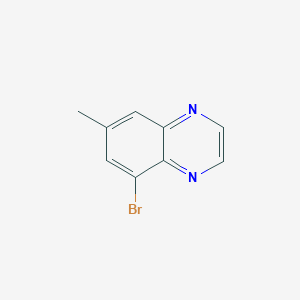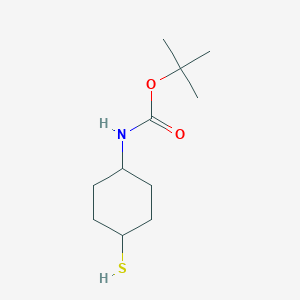
ethyl 2-(propan-2-yloxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(propan-2-yloxy)acetate is an organic compound with the molecular formula C7H14O3 and a molecular weight of 146.18 g/mol . It is an ester that is commonly used as an intermediate in the synthesis of various therapeutic substances . The compound is known for its high concentration and has been shown to have a blood pressure-lowering effect in rats .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 2-(propan-2-yloxy)acetate can be synthesized through the esterification of 2-(propan-2-yloxy)acetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound involves the continuous esterification process. This process includes the use of a fixed-bed reactor where the reactants are passed over a solid acid catalyst. The reaction is carried out at elevated temperatures and pressures to maximize yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(propan-2-yloxy)acetate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to 2-(propan-2-yloxy)acetic acid and ethanol in the presence of a strong acid or base.
Transesterification: It can react with other alcohols to form different esters.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide under reflux conditions.
Transesterification: Catalyzed by acids such as sulfuric acid or bases like sodium methoxide.
Reduction: Carried out using lithium aluminum hydride in anhydrous ether.
Major Products Formed
Hydrolysis: 2-(propan-2-yloxy)acetic acid and ethanol.
Transesterification: Various esters depending on the alcohol used.
Reduction: 2-(propan-2-yloxy)ethanol.
Aplicaciones Científicas De Investigación
Ethyl 2-(propan-2-yloxy)acetate is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of other organic compounds.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Used in the production of various chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl 2-(propan-2-yloxy)acetate involves its interaction with specific molecular targets and pathways. For instance, its blood pressure-lowering effect in rats is believed to be mediated through its interaction with the renin-angiotensin system, leading to vasodilation and reduced blood pressure . The exact molecular targets and pathways involved in its other biological activities are still under investigation.
Comparación Con Compuestos Similares
Ethyl 2-(propan-2-yloxy)acetate can be compared with other similar esters, such as:
Mthis compound: Similar structure but with a methyl group instead of an ethyl group.
Ethyl 2-(butan-2-yloxy)acetate: Similar structure but with a butyl group instead of a propyl group.
Uniqueness
This compound is unique due to its specific ester structure, which imparts distinct physical and chemical properties. Its high concentration and potential biological activities make it a valuable compound for research and industrial applications .
Propiedades
IUPAC Name |
ethyl 2-propan-2-yloxyacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-4-9-7(8)5-10-6(2)3/h6H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JECQALZMHMNOLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101346278 |
Source


|
| Record name | Ethyl isopropoxyacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101346278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42415-64-5 |
Source


|
| Record name | Ethyl isopropoxyacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101346278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-chloro-[1,3]oxazolo[4,5-b]pyridin-2-ol](/img/structure/B6598648.png)


![5-bromo-3-[(2R)-1-methylpyrrolidine-2-carbonyl]-1H-indole](/img/structure/B6598682.png)

![[2-(2-Amino-acetylamino)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B6598690.png)


![1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazole](/img/structure/B6598708.png)
![methyl 2-{[(benzyloxy)carbonyl]amino}-3-[(4-methylbenzenesulfonyl)oxy]propanoate](/img/structure/B6598731.png)




